molecular formula C12H19BrS B15234941 2-Bromo-4-octylthiophene

2-Bromo-4-octylthiophene

Cat. No.: B15234941
M. Wt: 275.25 g/mol
InChI Key: UCAXOAPMYYUXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-octylthiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of a bromine atom at the second position and an octyl group at the fourth position of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-octylthiophene typically involves the bromination of 4-octylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvent, catalyst, and reaction conditions is crucial to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-octylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium or nickel catalysts are used in the presence of base and appropriate ligands. The reactions are conducted under inert atmosphere conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted thiophenes, coupled products with extended conjugation, and various oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Bromo-4-octylthiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Biology: The compound is explored for its potential as a bioactive molecule. Derivatives of thiophenes have shown antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate the therapeutic potential of thiophene derivatives in treating various diseases. The compound’s structural versatility allows for the design of novel drug candidates.

    Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic and optical properties. It is also employed in the development of sensors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-4-octylthiophene depends on its application. In electronic devices, the compound’s conjugated structure facilitates charge transport and enhances electronic properties. In biological systems, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophene: Lacks the octyl group, making it less hydrophobic and less suitable for certain applications.

    4-Octylthiophene: Lacks the bromine atom, limiting its reactivity in substitution and coupling reactions.

    2,5-Dibromo-3-octylthiophene: Contains an additional bromine atom, which can lead to different reactivity and properties.

Uniqueness

2-Bromo-4-octylthiophene is unique due to the presence of both the bromine atom and the octyl group. This combination imparts specific reactivity and solubility properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form complex structures sets it apart from other thiophene derivatives.

Properties

IUPAC Name

2-bromo-4-octylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-12(13)14-10-11/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAXOAPMYYUXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.